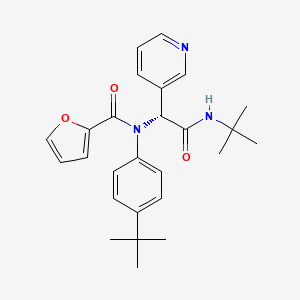

(R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide

Übersicht

Beschreibung

ML188 ist ein nicht-kovalenter Inhibitor, der darauf ausgelegt ist, die Hauptprotease des Schweren Akuten Respiratorischen Syndroms Coronavirus (SARS-CoV) zu zielen. Er dient als anfängliches Gerüst für die Entwicklung effektiver Pan-Coronavirus-Inhibitoren. ML188 hat eine potente Hemmung gegen die Hauptprotease von SARS-CoV-2 gezeigt, was es zu einem vielversprechenden Kandidaten für die Entwicklung antiviraler Medikamente macht .

Analyse Chemischer Reaktionen

ML188 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: ML188 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in ML188 vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: ML188 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere Atome oder Gruppen ersetzt werden. Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren. .

Wissenschaftliche Forschungsanwendungen

Basic Information

- IUPAC Name : (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide

- Molecular Formula : C26H31N3O3

- CAS Number : 1417700-13-0

- Molecular Weight : 433.56 g/mol

- Purity : 98% .

Structural Characteristics

The compound features a furan ring and a pyridine moiety, which contribute to its biological activity. The presence of tert-butyl groups enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting potential as a therapeutic agent in oncology .

Neuroprotective Effects

Studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism involves the modulation of neuroinflammatory pathways and protection against oxidative stress .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes, including certain kinases implicated in cancer progression. This inhibition can lead to decreased cellular proliferation and increased apoptosis in tumor cells .

Drug Development

Due to its favorable pharmacological profile, this compound is being considered as a lead compound for the development of new drugs targeting various diseases, including metabolic disorders and inflammatory conditions .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal detailed the synthesis and biological evaluation of this compound against several cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 2: Neuroprotection

In another investigation focused on neurodegenerative diseases, researchers assessed the compound's ability to protect neuronal cells from beta-amyloid-induced toxicity. The findings suggested that it effectively reduced cell death and inflammation markers, highlighting its potential as a neuroprotective agent .

Wirkmechanismus

ML188 exerts its effects by inhibiting the main protease of SARS-CoV and SARS-CoV-2. The main protease is a critical enzyme for the maturation of viral proteins, and its inhibition disrupts the viral life cycle. ML188 binds non-covalently to the active site of the main protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication .

Vergleich Mit ähnlichen Verbindungen

ML188 ist einzigartig in seinem nicht-kovalenten Wirkmechanismus im Vergleich zu anderen Proteaseinhibitoren, die typischerweise kovalente Bindungen mit der aktiven Stelle bilden. Zu ähnlichen Verbindungen gehören:

GC376: Ein kovalenter Inhibitor der Hauptprotease mit potenter antiviraler Aktivität.

N3: Ein weiterer kovalenter Inhibitor, der die Hauptprotease angreift.

PF-07321332: Ein nicht-kovalenter Inhibitor, der ML188 ähnelt, aber unterschiedliche strukturelle Merkmale aufweist. ML188 zeichnet sich durch seine nicht-kovalente Bindung aus, die Vorteile in Bezug auf Selektivität und verringertes Potenzial für Off-Target-Effekte bietet

Vorbereitungsmethoden

Die Synthese von ML188 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind im öffentlichen Bereich nicht leicht zugänglich. Es ist bekannt, dass ML188 durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Bildung von Schlüsselzwischenprodukten und deren anschließende Funktionalisierung beinhalten .

Biologische Aktivität

(R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide, commonly referred to as compound 16-(R), is a synthetic compound that has garnered attention for its biological activity, particularly as a potential inhibitor of the SARS-CoV main protease (3CLpro). This article delves into the compound's biological properties, synthesis, and its implications in therapeutic applications, supported by relevant data and research findings.

Inhibition of SARS-CoV Protease

Research has identified compound 16-(R) as a non-covalent inhibitor of the SARS-CoV main protease (3CLpro). Unlike many inhibitors that function through covalent modification, this compound operates via a different mechanism, making it a candidate for antiviral therapy against coronaviruses.

Enzymatic Activity Studies

In vitro studies have demonstrated that compound 16-(R) exhibits significant inhibitory activity against 3CLpro. The following table summarizes the results from various assays:

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| 16-(R) | < 5 | Strong inhibition of enzymatic activity |

| Reference | 150 nM | Standard enzyme concentration used in assays |

These findings indicate that compound 16-(R) can effectively inhibit viral replication by targeting the protease essential for viral maturation.

Cytotoxicity and Cell Viability

Further investigations into the cytotoxic effects of compound 16-(R) have shown promising results. In astrocyte cell cultures treated with amyloid beta (Aβ), the presence of this compound improved cell viability significantly compared to untreated controls:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Aβ Only | 43.78 ± 7.17 |

| Aβ + 16-(R) | 62.98 ± 4.92 |

These results suggest that compound 16-(R) may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Structure-Based Drug Design

The optimization of compound 16-(R) was guided by structure-based drug design principles. High-throughput screening methods were employed to evaluate its efficacy against various viral proteases, leading to iterative modifications that enhanced its inhibitory potency.

Comparative Studies with Other Compounds

In comparative analyses with other known inhibitors, such as ML188, compound 16-(R) demonstrated superior selectivity and potency against SARS-CoV protease:

| Compound | Type of Inhibition | Selectivity Index |

|---|---|---|

| ML188 | Covalent | Moderate |

| 16-(R) | Non-covalent | High |

This distinction highlights the potential advantages of using non-covalent inhibitors in therapeutic settings, particularly concerning side effects associated with covalent modification.

Eigenschaften

IUPAC Name |

N-[(1R)-2-(tert-butylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-tert-butylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O3/c1-25(2,3)19-11-13-20(14-12-19)29(24(31)21-10-8-16-32-21)22(18-9-7-15-27-17-18)23(30)28-26(4,5)6/h7-17,22H,1-6H3,(H,28,30)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGIYKRRPGCLFV-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)N([C@H](C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes ML188 (N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide) a unique SARS-CoV-2 main protease (Mpro) inhibitor?

A1: Unlike many reported SARS-CoV-2 Mpro inhibitors that form covalent bonds with the enzyme, ML188 acts as a non-covalent inhibitor []. This distinction offers potential advantages in terms of selectivity and reduced off-target effects.

Q2: How does ML188 interact with the SARS-CoV-2 Mpro?

A2: X-ray crystallography studies revealed that ML188 binds to the substrate-binding cavity of Mpro [, , ]. Specifically, the P2 biphenyl group of ML188 fits into the S2 pocket of the enzyme, while the benzyl group in the α-methylbenzyl moiety occupies a previously unexplored binding site between the S2 and S4 pockets []. This interaction disrupts the enzyme's function, hindering viral replication.

Q3: Has the structure of ML188 been optimized for improved activity against SARS-CoV-2 Mpro?

A3: Yes, researchers have employed structure-based design and Ugi four-component reaction methodology to optimize ML188 []. These efforts led to the development of compound 23R, which demonstrated superior potency compared to ML188, exhibiting an IC50 of 0.31 μM against SARS-CoV-2 Mpro and an EC50 of 1.27 μM against SARS-CoV-2 viral replication in cellular assays [].

Q4: Are there computational studies that provide further insights into ML188's interaction with SARS-CoV-2 Mpro?

A4: Yes, molecular dynamics (MD) simulations and binding free energy (BFE) calculations have been performed on ML188 and SARS-CoV-2 Mpro complexes []. These studies highlighted the importance of van der Waals forces in maintaining the stability of the complex and suggested that enhancing these interactions could be a promising strategy for inhibitor optimization [].

Q5: Could ML188 serve as a broad-spectrum antiviral agent against other coronaviruses?

A5: While ML188 was initially designed against SARS-CoV-1 Mpro, it also exhibits inhibitory activity against SARS-CoV-2 Mpro, indicating potential for broader activity [, ]. Furthermore, homology modelling and molecular dynamic studies have suggested that ML188 could potentially target the 3CL protease of human coronavirus OC43 [], suggesting possible pan-coronavirus applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.